molecular formula C10H14FNO3 B8189831 5-Fluoro-3-oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

5-Fluoro-3-oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Katalognummer: B8189831
Molekulargewicht: 215.22 g/mol
InChI-Schlüssel: WFYGZHOMLADZID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tert-butyl ester-protected dihydropyridine derivative featuring a fluorine substituent at the 5-position and a ketone group at the 3-position. The tert-butyl ester group enhances solubility and stability during synthetic processes, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves multi-step reactions, including palladium-catalyzed cross-couplings or hydrogenation steps, as seen in analogous compounds (e.g., ) .

Eigenschaften

IUPAC Name

tert-butyl 3-fluoro-5-oxo-2,6-dihydropyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYGZHOMLADZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC(=O)C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of β-Keto Esters with Fluoroamine Derivatives

A widely adopted method involves the cyclocondensation of β-keto esters with fluorinated amines. For instance, l-pyroglutamic acid serves as a starting material for generating tert-butyl ester intermediates. In one protocol, l-pyroglutamic acid undergoes Steglich esterification with tert-butanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the corresponding tert-butyl ester. Subsequent diazo transfer and fluorination steps introduce the 5-fluoro substituent.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (DCM)

  • Temperature : Room temperature (20–25°C)

  • Catalysts : DCC (1.1 equiv), DMAP (0.05 equiv)

  • Yield : 88–92% for esterification steps

Oxidative Dehydrogenation of DihydroPyridine Precursors

Alternative routes employ oxidative dehydrogenation of dihydropyridine derivatives. For example, N-amino-2-iminopyridines react with β-diketones under aerobic conditions to form pyridine rings. Fluorination is achieved via electrophilic substitution using Selectfluor or N-fluorobenzenesulfonimide (NFSI). The tert-butyl ester group is introduced either before or after ring formation, depending on the stability of intermediates.

Key Observations :

  • Oxidative dehydrogenation proceeds efficiently in ethanol with acetic acid (6 equiv) under oxygen.

  • Fluorination at position 5 requires careful control of reaction time to avoid over-fluorination.

tert-Butyl Esterification Strategies

The tert-butyl ester moiety is critical for protecting carboxylic acid groups during synthesis. Two primary methods dominate:

Steglich Esterification

This method utilizes DCC and DMAP to activate the carboxylic acid for nucleophilic attack by tert-butanol. For 5-fluoro-3-oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid, the reaction proceeds as follows:

Carboxylic acid+tert-butanolDCC, DMAPtert-butyl ester+DCU\text{Carboxylic acid} + \text{tert-butanol} \xrightarrow{\text{DCC, DMAP}} \text{tert-butyl ester} + \text{DCU}

Optimization Notes :

  • Excess tert-butanol (3 equiv) ensures complete conversion.

  • Purification via silica gel chromatography (DCM/MeOH, 30:1) removes dicyclohexylurea (DCU) byproducts.

Acid-Catalyzed Transesterification

In cases where pre-formed methyl or ethyl esters exist, transesterification with tert-butanol under acidic conditions (e.g., HCl or H2SO4) affords the tert-butyl ester. This method is less common due to competing hydrolysis but offers higher yields for thermally sensitive substrates.

Typical Conditions :

  • Catalyst : Concentrated H2SO4 (0.1 equiv)

  • Temperature : Reflux (80–100°C)

  • Yield : 70–85%

Fluorination Techniques

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor or NFSI are employed to introduce the fluorine atom at position 5. The reaction typically occurs in polar aprotic solvents (e.g., DMF or acetonitrile) at elevated temperatures (50–80°C).

Example Protocol :

  • Dissolve dihydropyridine precursor (1 equiv) in DMF.

  • Add Selectfluor (1.2 equiv) and heat at 60°C for 6 h.

  • Quench with water and extract with ethyl acetate.

  • Purify via column chromatography.

Yield : 65–78%

Nucleophilic Fluorination

For late-stage fluorination, deprotonation of the pyridine ring with a strong base (e.g., LDA) followed by treatment with a fluorinating agent (e.g., N-fluoropyridinium salts) achieves regioselective substitution. This method is less favored due to side reactions but is useful for substrates sensitive to electrophilic conditions.

Analytical Characterization

Synthetic intermediates and the final product are validated using:

  • 1H NMR : Characteristic signals include tert-butyl protons at δ 1.4 ppm and fluorine-coupled aromatic protons.

  • Mass Spectrometry : Molecular ion peak at m/z 215.22 ([M + H]+).

  • HPLC : Purity >95% under reverse-phase conditions.

Challenges and Optimization

Byproduct Formation

  • DCU Precipitation : Mitigated by sequential filtration and cold ethyl acetate washes.

  • Over-Fluorination : Controlled by limiting fluorinating agent stoichiometry and reaction time.

Scalability Issues

  • Steglich esterification faces challenges in large-scale synthesis due to DCU removal. Switching to EDC/HOBt coupling improves scalability but increases cost.

Comparative Analysis of Methods

Method Yield Purity Scalability
Steglich Esterification88–92%>95%Moderate
Transesterification70–85%90–93%High
Electrophilic Fluorination65–78%>90%Low

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily recognized for its role in the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals targeting various diseases.

Antidepressant and Anxiolytic Agents

Research indicates that derivatives of pyridine compounds, including 5-fluoro derivatives, exhibit potential as antidepressant and anxiolytic agents. The structural similarity to known serotonin reuptake inhibitors suggests that this compound may interact with serotonin receptors, potentially leading to therapeutic effects in mood disorders .

Neuropathic Pain Management

Studies have demonstrated that compounds similar to 5-fluoro-3-oxo-3,6-dihydro-2H-pyridine derivatives can modulate pain pathways in neuropathic conditions. For instance, lead optimization studies involving benzoxazolone carboxamides have shown efficacy in reducing toxic lipid levels associated with neuropathic lysosomal storage diseases . This suggests that related pyridine derivatives could also be explored for similar applications.

Synthesis of Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents due to its reactive functional groups. Its versatility allows for modifications that can enhance biological activity or selectivity.

Synthesis Pathways

Several synthetic pathways have been developed for creating derivatives of 5-fluoro-3-oxo-3,6-dihydro-2H-pyridine. These methods often involve:

  • Nucleophilic substitutions : Utilizing the carbonyl group for further functionalization.
  • Condensation reactions : Combining with other molecular frameworks to create complex structures.

For example, the synthesis of tert-butyl esters from corresponding acids is a common strategy to enhance solubility and bioavailability .

Case Studies and Research Findings

A variety of studies highlight the practical applications and effectiveness of this compound:

Case Study: Antidepressant Activity

In a study focusing on the pharmacological evaluation of pyridine derivatives, compounds similar to 5-fluoro-3-oxo-3,6-dihydro-2H-pyridine were shown to exhibit significant binding affinity at serotonin receptors, indicating potential antidepressant properties. The study utilized radioligand binding assays to quantify receptor interactions, demonstrating the compound's potential therapeutic value .

Case Study: Neuropathic Pain Treatment

Another research initiative evaluated the efficacy of pyridine-based compounds in animal models of neuropathic pain. The results indicated that these compounds could significantly alleviate symptoms by modulating lipid metabolism pathways involved in pain signaling . This highlights the importance of further exploring 5-fluoro derivatives in pain management therapies.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The keto group and ester functionality also contribute to the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

  • 4-(2-Chloro-5-methoxy-pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester ():
    • Structural Difference: Chloro and methoxy groups replace fluorine and ketone.
    • Reactivity: The chloro group may facilitate nucleophilic substitution, while the methoxy group enhances electron density, contrasting with the electron-withdrawing fluorine in the target compound. Hydrogenation of this analog proceeds with 99% yield using Pd/C .
  • 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester ():
    • Structural Difference: A boronate ester replaces the fluorine and ketone.
    • Reactivity: The boronate group enables Suzuki-Miyaura cross-couplings, a key step in constructing biaryl systems. Yields for such reactions exceed 90% under optimized conditions .
Compound Substituents Key Reactivity/Application Reference
Target Compound 5-Fluoro, 3-oxo Intermediate for fluorinated drugs
Chloro-methoxy analog 2-Chloro, 5-methoxy Hydrogenation (99% yield)
Boronate ester analog Boronate group Cross-coupling reactions (>90% yield)

Thermal Stability of tert-Butyl Esters

  • Polymer-Supported tert-Butyl Esters ():
    • Thermal decomposition studies on tert-butyl esters in polymers reveal activation energies of 125 kJ/mol (MA20) and 116 kJ/mol (A20). The lower energy for A20 correlates with efficient ester cleavage without oxidative degradation, a consideration for the target compound’s stability under thermal stress .
  • Implications for the Target Compound :
    • The tert-butyl group in the target compound may exhibit similar lability under high temperatures, necessitating controlled conditions during synthesis or storage.

Biologische Aktivität

5-Fluoro-3-oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and antitumor activities, as well as its pharmacological implications based on recent studies.

Chemical Structure

The compound can be described by the following structural formula:

C10H14FNO3\text{C}_{10}\text{H}_{14}\text{F}\text{N}\text{O}_{3}

IUPAC Name: tert-butyl 5-fluoro-3-oxo-3,6-dihydropyridine-1(2H)-carboxylate
CAS Number: 2555249-78-8

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antibacterial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Efficacy of 5-Fluoro-3-oxo-3,6-dihydro-2H-pyridine Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
E. coli50 µM15
S. aureus75 µM12
Pseudomonas aeruginosa100 µM10

The compound exhibited a significant zone of inhibition against E. coli at a concentration of 50 µM, indicating its potential as an antibacterial agent .

Antitumor Activity

Preliminary studies suggest that this compound may also have antitumor properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines.

Table 2: Antitumor Activity of 5-Fluoro-3-oxo-3,6-dihydro-2H-pyridine Derivatives

Cancer Cell LineIC50 (µM)% Inhibition at 100 µM
HeLa3080
MCF-74070
A5492585

The IC50 values indicate that the compound is particularly effective against the A549 lung cancer cell line, with a high percentage of inhibition observed at higher concentrations .

The biological activity of this compound is believed to stem from its ability to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways in cancer cells. The presence of the fluorine atom in the structure enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies

  • Study on Antibacterial Properties: A study conducted by researchers evaluated the antibacterial efficacy of various pyridine derivatives, including the tert-butyl ester. Results indicated a strong correlation between structural modifications and increased antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antitumor Efficacy Research: Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.